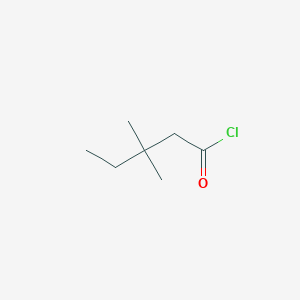
3,3-Dimethylpentanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Use in Peptide Sequence Studies and Amino Acid Analysis
3,3-Dimethylpentanoyl chloride, through its derivative dansyl chloride, has been utilized extensively in peptide sequence studies and qualitative analysis of amino acids. The compound, due to its reactivity with amino groups, forms highly fluorescent derivatives, enabling sensitive assays for the quantitative analysis of amino acids. Despite challenges like undesirable side reactions and variation in the degree of reaction with different amino acids, advancements have been made to overcome these issues, enhancing the accuracy of amino acid measurement in biological samples, such as brain tissue (Snodgrass & Iversen, 1973).
2. Involvement in Photorelease Studies
Research has explored the photorelease of HCl from derivatives of this compound. Studies on 2,5-dimethylphenacyl chloride, for instance, have shed light on the mechanisms and products of HCl elimination under specific conditions, providing insights into the photophysical and photochemical behavior of these compounds (Pelliccioli et al., 2001).
3. Catalysis in Chemical Reactions
Palladium complexes involving this compound derivatives have demonstrated significant catalytic activity in methoxycarbonylation reactions, particularly with activated aryl chlorides. This catalysis is crucial for the synthesis of complex organic compounds and intermediates in various chemical industries (Jiménez-Rodríguez et al., 2005).
4. Role in Hydrogen Production
Derivatives of this compound have been part of homogeneous systems for the photogeneration of hydrogen from water. These systems use molecular catalysts and photosensitizers, with this compound derivatives playing a crucial role in the process. The research offers promising routes for sustainable hydrogen production, a critical component in energy industries (Du et al., 2008).
Safety and Hazards
Mécanisme D'action
Mode of Action
3,3-Dimethylpentanoyl chloride, like other acyl chlorides, is highly reactive due to the good leaving group (Cl-). It can undergo nucleophilic acyl substitution reactions with various nucleophiles. The chloride ion is displaced, and a new covalent bond is formed with the nucleophile .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Additionally, its stability could be compromised in the presence of moisture, as acyl chlorides can react with water to form carboxylic acids .
Propriétés
IUPAC Name |
3,3-dimethylpentanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQFLNQHPAJHHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

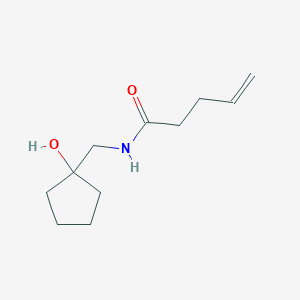
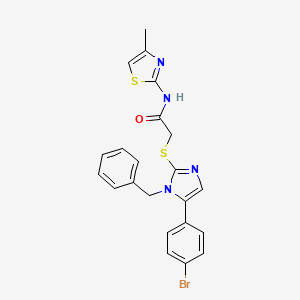

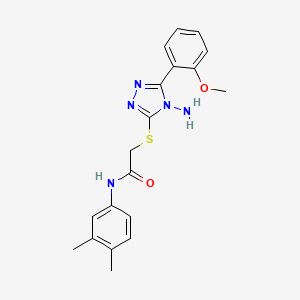

![4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2354417.png)
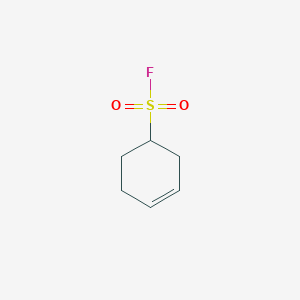
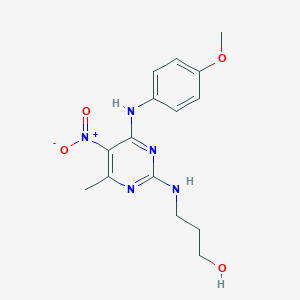
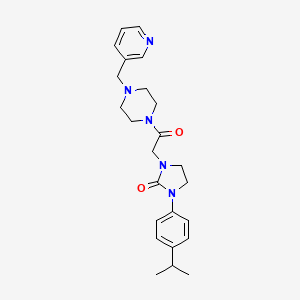

![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354428.png)
![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2354431.png)